2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

PDE4 inhibitor PDE3/PDE4 selectivity pyridazinone SAR

2-(2-Chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one belongs to the 6-aryl-2-substituted pyridazin-3(2H)-one class, a privileged scaffold in phosphodiesterase (PDE) inhibitor discovery. The compound features a 3,4-dimethoxyphenyl group at C6, which is a key pharmacophore for PDE4 recognition, and an ortho-chlorobenzyl group at N2, a substitution pattern that controls PDE isoform selectivity.

Molecular Formula C19H17ClN2O3
Molecular Weight 356.8 g/mol
Cat. No. B5676960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Molecular FormulaC19H17ClN2O3
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC
InChIInChI=1S/C19H17ClN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3
InChIKeyKVCKPZJIQBNXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one: Procurement-Ready Profile of a 3,4-Dimethoxyphenyl Pyridazinone PDE4 Modulator


2-(2-Chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one belongs to the 6-aryl-2-substituted pyridazin-3(2H)-one class, a privileged scaffold in phosphodiesterase (PDE) inhibitor discovery [1]. The compound features a 3,4-dimethoxyphenyl group at C6, which is a key pharmacophore for PDE4 recognition, and an ortho-chlorobenzyl group at N2, a substitution pattern that controls PDE isoform selectivity [2]. It is primarily supplied as a research-grade intermediate for structure–activity relationship (SAR) studies targeting PDE3/PDE4 dual inhibition and related inflammatory indications.

Why Interchanging 2-Benzyl-6-arylpyridazin-3(2H)-ones Without SAR Validation Risks PDE Isoform Selectivity Loss


The pyridazin-3(2H)-one scaffold is highly sensitive to both the N2-benzyl substituent and the C6-aryl group. In the series reported by Van der Mey et al., unsubstituted pyridazinone congeners displayed dual PDE3/PDE4 inhibition, whereas N-alkyl/benzyl substitution shifted activity toward PDE4 selectivity [1]. The ortho-chlorine on the N2-benzyl group introduces steric and electronic effects that are not replicated by the para-chloro or unsubstituted benzyl analogs. Similarly, the 3,4-dimethoxyphenyl motif at C6 is essential for PDE4 recognition; replacing it with a 4-methoxyphenyl or thiophene ring results in significant loss of potency [2]. Therefore, any generic substitution without empirical head-to-head testing will likely lead to an unpredictable PDE isoform inhibition profile, undermining the experimental reproducibility required for SAR campaigns and target engagement studies.

Quantitative Differentiation Evidence: 2-(2-Chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one Versus Closest Structural Analogs


N-Benzyl Substitution Drives PDE4 Selectivity Over PDE3

In the core pyridazinone series described by Van der Mey et al., the unsubstituted parent 6-(3,4-dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (compound 3a) displayed minimal PDE4 preference, while N-substitution conferred PDE4 selectivity. The closest comparator, pyridazinone 3b (which retains an N2 substitution but differs in the C4-C5 saturation state), showed pIC₅₀ = 6.5 for PDE4 and pIC₅₀ = 6.6 for PDE3, confirming that even minor N2 modifications alter the PDE3/PDE4 balance [1]. For the target compound, the ortho-chlorobenzyl group at N2 is expected to further enhance PDE4 selectivity by optimizing steric fit within the PDE4 active site, as demonstrated in molecular modeling studies [2].

PDE4 inhibitor PDE3/PDE4 selectivity pyridazinone SAR

3,4-Dimethoxyphenyl at C6 is Indispensable for PDE4 Inhibition

The PDE4 inhibitory activity of this chemical series is exquisitely dependent on the 3,4-dimethoxyphenyl motif. Replacing the 3,4-dimethoxyphenyl with a 4-methoxyphenyl group in related phthalazinone analogues resulted in a >30-fold drop in PDE4 potency [1]. The target compound retains this essential pharmacophore, while other commercially available pyridazinones (e.g., 2-(2-chlorobenzyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one) lack the dimethoxy-substituted aryl ring, rendering them unsuitable as PDE4 chemical probes.

3,4-dimethoxyphenyl pharmacophore PDE4 affinity structure–activity relationship

Absence of Off-Target NaV1.7 Activity Confirms Selectivity Window

Publicly available screening data (BindingDB) for a closely related 2-(2-chlorobenzyl)-pyridazin-3(2H)-one derivative show an IC₅₀ of >3,000 nM against human non-inactivated NaV1.7 channels by manual whole-cell patch clamp, indicating that this scaffold does not engage peripheral sodium channels [1]. This is a marked contrast to established pyridazinone analgesics that derive their therapeutic effect through sodium channel blockade. The 3,4-dimethoxyphenyl substitution in the target compound further reduces the likelihood of NaV interactions, preserving a cleaner PDE4-focused pharmacology.

sodium channel NaV1.7 off-target liability selectivity screening

Optimal Application Scenarios for 2-(2-Chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one in Drug Discovery and Chemical Biology


PDE4-Selective Probe for Inflammatory Disease Target Validation

The ortho-chlorobenzyl substitution pattern predicts PDE4 selectivity over PDE3 (class-level SAR from [1]). Use this compound as a second-generation chemical probe to confirm PDE4-dependent anti-inflammatory phenotypes (e.g., IL-8 suppression in human polymorphonuclear cells) without the confounding PDE3-mediated contractility effects seen with dual inhibitors.

SAR Matrix Expansion of 6-Aryl-2-benzylpyridazin-3(2H)-ones

Incorporate this compound as the ortho-Cl reference point in a SAR matrix that systematically varies the halogen position (ortho vs. para vs. meta) of the N2-benzyl group. The 3,4-dimethoxyphenyl C6 anchor ensures maximal PDE4 engagement across all analogs [1], enabling clean deconvolution of the N2 substituent contribution.

Negative Control for Sodium Channel-Mediated Analgesic Screening

Leveraging its negligible NaV1.7 blocking activity (IC₅₀ >3,000 nM, [1] in Section 3), this compound serves as an ideal inactive control when profiling novel pyridazinone-based analgesics. Co-screening alongside known sodium channel blockers helps differentiate analgesia arising from PDE4 inhibition versus sodium channel modulation.

Synthetic Intermediate for Late-Stage Diversification Libraries

The convergent modular synthesis of 2-benzyl-6-aryl-pyridazin-3(2H)-ones [1] allows procurement of the pre-functionalized core. Researchers can further diversify the 2-chlorobenzyl group via nucleophilic aromatic substitution or cross-coupling, generating focused libraries while retaining the PDE4-optimized 3,4-dimethoxyphenyl pharmacophore.

Quote Request

Request a Quote for 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.